![molecular formula C16H10Cl3N3OS B10978487 1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 3,4-dichlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized to form the thiazole ring, followed by the introduction of the urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography. The choice of reagents, solvents, and catalysts is also carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chlorinated phenyl groups, resulting in the formation of dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a target for drug discovery efforts.
Industry: In the industrial sector, N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
- N-(3-Chlorophenyl)-N’-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- N-(3-Chlorophenyl)-N’-[4-(3,5-dichlorophenyl)-1,3-thiazol-2-yl]urea
- N-(3-Chlorophenyl)-N’-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]urea
Comparison: Compared to its analogs, N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl rings This positioning can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity
Properties
Molecular Formula |
C16H10Cl3N3OS |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-10-2-1-3-11(7-10)20-15(23)22-16-21-14(8-24-16)9-4-5-12(18)13(19)6-9/h1-8H,(H2,20,21,22,23) |
InChI Key |
JMNTWLYVFGWWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B10978416.png)
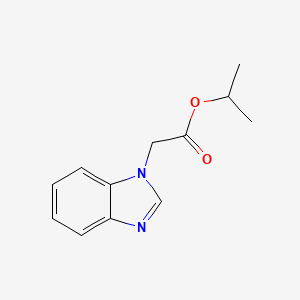
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)
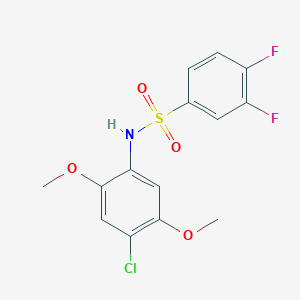
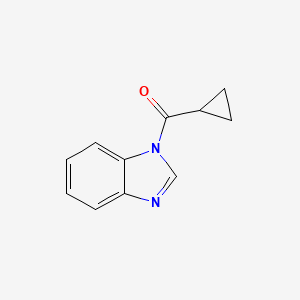
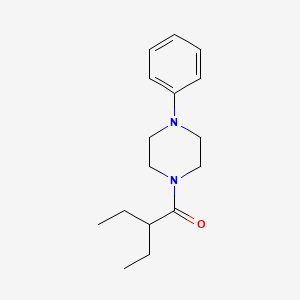
![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)
![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)
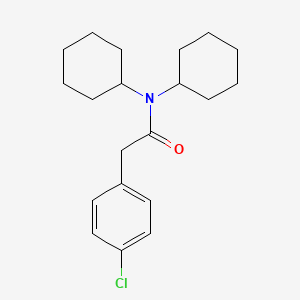
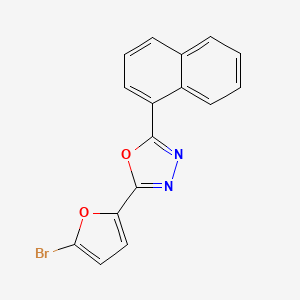
![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978488.png)
